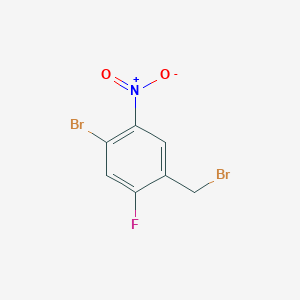

4-Bromo-2-fluoro-5-nitrobenzyl bromide

説明

4-Bromo-2-fluoro-5-nitrobenzyl bromide (C₇H₄Br₂FNO₂) is a halogenated aromatic compound characterized by a benzyl bromide core substituted with bromine (Br) at position 4, fluorine (F) at position 2, and a nitro (NO₂) group at position 3. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in electrophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals.

特性

IUPAC Name |

1-bromo-4-(bromomethyl)-5-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO2/c8-3-4-1-7(11(12)13)5(9)2-6(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVLPLOHBUOFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-nitrobenzyl bromide typically involves multiple steps:

Starting Material: The synthesis begins with 2-bromobenzyl alcohol.

Fluorination: The 2-bromobenzyl alcohol is reacted with hydrogen fluoride to produce 2-fluorobenzyl alcohol.

Nitration: The 2-fluorobenzyl alcohol is then nitrated using nitric acid to form 4-fluoro-2-nitrobenzyl alcohol.

Bromination: Finally, the 4-fluoro-2-nitrobenzyl alcohol is treated with hydrobromic acid to yield 4-Bromo-2-fluoro-5-nitrobenzyl bromide.

Industrial Production Methods

Industrial production of 4-Bromo-2-fluoro-5-nitrobenzyl bromide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

4-Bromo-2-fluoro-5-nitrobenzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

Nucleophilic Substitution: Produces substituted benzyl derivatives.

Reduction: Yields 4-bromo-2-fluoro-5-aminobenzyl bromide.

Oxidation: Forms 4-bromo-2-fluoro-5-nitrobenzoic acid.

科学的研究の応用

4-Bromo-2-fluoro-5-nitrobenzyl bromide is extensively used in scientific research due to its reactivity and functional group diversity:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

Biological Studies: It is employed in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Bromo-2-fluoro-5-nitrobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. The compound’s reactivity is also influenced by the presence of the fluorine atom, which affects the electronic distribution on the benzene ring.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Methoxy-5-nitrobenzyl Bromide

- Molecular Formula: C₈H₈BrNO₃

- Key Differences : Methoxy (OMe) at position 2 instead of fluorine.

- Reactivity : The methoxy group is electron-donating, reducing electrophilicity at the benzyl position compared to the electron-withdrawing fluorine in the target compound. This results in slower hydrolysis rates (half-life in water: ~days vs. minutes for hydroxy analogs) .

- Applications : Used as a "reporter group" in protein modification due to its environmental sensitivity, though pH-dependent spectral changes limit utility compared to fluorine-substituted derivatives.

4-Nitrobenzyl Bromide

- Molecular Formula: C₇H₆BrNO₂

- Key Differences : Lacks fluorine and has a single nitro group at position 3.

- Thermal Stability: Lower bromine content (1 Br vs.

- Reactivity : Less steric hindrance facilitates nucleophilic substitution, making it a common alkylating agent in drug synthesis .

Pentabromobenzyl Bromide (PBBB)

- Molecular Formula : C₇H₂Br₅

- Key Differences : Five bromine substituents on the benzyl ring.

- Thermal Stability : Exceptionally high (T₅% decomposition >360°C), suited for engineering thermoplastics .

- Applications : A high-bromine-content flame retardant (68–75% Br), but poor solubility limits use compared to fluorine/nitro-substituted analogs .

Functional Group Comparisons

Nitro Group vs. Carboxylic Acid

- 4-Bromo-2-fluoro-5-nitrobenzoic Acid (C₇H₃BrFNO₄): The carboxylic acid group increases polarity and hydrogen-bonding capacity, enhancing water solubility but reducing stability under acidic conditions compared to benzyl bromide derivatives .

Fluorine vs. Chlorine

- 4-Bromo-2-chloro-5-nitrobenzamide (C₉H₈BrClFNO₂): Chlorine’s larger atomic size increases steric hindrance, slowing reaction kinetics in nucleophilic substitutions. Fluorine’s electronegativity enhances electrophilicity at the benzyl position .

Thermal and Chemical Stability

| Compound | T₅% Decomposition (°C) | Bromine Content (%) | Key Stability Notes |

|---|---|---|---|

| 4-Bromo-2-fluoro-5-nitrobenzyl bromide | ~300 (inferred) | 40.1 | Nitro group lowers thermal stability vs. PBBB |

| 2-Methoxy-5-nitrobenzyl bromide | 250–280 | 27.3 | Methoxy group increases hydrolytic stability |

| Pentabromobenzyl bromide | >360 | 75.0 | High thermal stability due to bromine density |

Notes:

Reactivity in Alkylation Reactions

4-Bromo-2-fluoro-5-nitrobenzyl Bromide :

- 4-Bromo-5-fluoro-2-nitroaniline (C₆H₄BrFN₂O₂): Amino group enables coupling reactions (e.g., Buchwald-Hartwig), but nitro groups complicate reduction steps .

生物活性

4-Bromo-2-fluoro-5-nitrobenzyl bromide is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, mutagenicity, and other pharmacological effects, supported by data tables and case studies.

The compound's structure can be represented as follows:

- Molecular Formula : C7H4Br2FNO2

- CAS Number : 364-73-8

Cytotoxicity

Cytotoxicity studies have shown that 4-Bromo-2-fluoro-5-nitrobenzyl bromide exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicated that this compound could inhibit the proliferation of MCF-7 breast cancer cells. The MTT assay results demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Mutagenicity

Mutagenicity assessments are critical for evaluating the safety profile of chemical compounds. Current literature indicates no evidence of mutagenic properties for 4-Bromo-2-fluoro-5-nitrobenzyl bromide in standard assays, including the Ames test. This is significant for its application in medicinal chemistry, as it suggests a lower risk of genetic damage.

The mechanism by which 4-Bromo-2-fluoro-5-nitrobenzyl bromide exerts its biological effects may involve interaction with cellular signaling pathways. Preliminary studies suggest that it may inhibit specific kinases involved in cell cycle regulation, although further research is needed to elucidate these pathways.

Data Tables

| Biological Activity | Effect | Cell Line | Reference |

|---|---|---|---|

| Cytotoxicity | Inhibition of cell growth | MCF-7 (breast cancer) | |

| Mutagenicity | No mutagenic effects | Ames test | |

| Mechanism | Potential kinase inhibition | Various |

Case Studies

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of halogenated benzyl derivatives, including 4-Bromo-2-fluoro-5-nitrobenzyl bromide. The compound showed IC50 values in the micromolar range against MCF-7 cells, indicating promising anticancer activity.

- Toxicological Assessment : A toxicological assessment conducted by Apollo Scientific reported that while the compound exhibits cytotoxicity, it does not possess endocrine-disrupting properties or significant acute toxicity under standard exposure scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。